

# Commercial Suppliers and Technical Guide for (3-Bromo-2-fluorophenyl)methanamine

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## Compound of Interest

Compound Name: (3-Bromo-2-fluorophenyl)methanamine

Cat. No.: B151453

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and applications of the valuable chemical building block, **(3-Bromo-2-fluorophenyl)methanamine** and its hydrochloride salt. This compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its utility in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.

## Chemical and Physical Properties

**(3-Bromo-2-fluorophenyl)methanamine**, also known as 3-bromo-2-fluorobenzylamine, is a substituted benzylamine that serves as a versatile intermediate in organic synthesis. It is commonly available as a free base or as a more stable hydrochloride salt.

Property	(3-Bromo-2-fluorophenyl)methanamine	(3-Bromo-2-fluorophenyl)methanamine hydrochloride
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrFN	C <sub>7</sub> H <sub>8</sub> BrClFN
Molecular Weight	204.04 g/mol	240.50 g/mol
CAS Number	Not consistently available	1177559-63-5[1][2][3][4][5]
Appearance	Not consistently specified	Solid/Powder
Purity	Varies by supplier	Typically ≥95%

## Commercial Availability

A variety of chemical suppliers offer **(3-Bromo-2-fluorophenyl)methanamine** and its hydrochloride salt in research and bulk quantities. The following table summarizes the offerings from several prominent suppliers. Please note that availability and product specifications are subject to change and should be confirmed with the respective supplier.

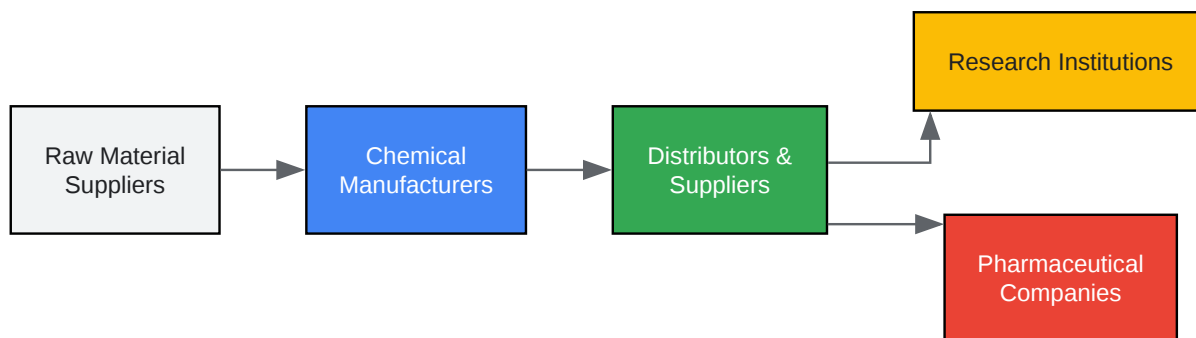
Supplier	Product Name	CAS Number	Catalog Number	Purity	Available Quantities
Amerigo Scientific	(3-Bromo-2-fluorophenyl) methanamine	N/A	FC01263487 BIO	Inquiry	100 mg, 250 mg, 500 mg[2]
Parchem	(3-Bromo-2-fluorophenyl) methanamine hydrochloride	1177559-63-5	Inquiry	Inquiry	Inquiry[1]
AiFChem	(3-Bromo-2-fluorophenyl) methanamine hydrochloride	1177559-63-5	ACPISN923	95%	1 g, 5 g[1]
Shanghai Macklin Biochemical Co., Ltd.	(3-Bromo-2-fluorophenyl) methanamine hydrochloride	1177559-63-5	Inquiry	Inquiry	Inquiry[2]
Thermo Scientific Chemicals	3-Bromo-4-fluorobenzylamine hydrochloride	202865-68-7	AAA1928006	98%	5 g
Capot Chemical	(3-bromo-5-fluorophenyl) methanamine hydrochloride	1189924-80-8	3774	98% (Min, HPLC)	Inquiry[6]

Note: Some suppliers list isomers or related compounds. Researchers should carefully verify the chemical structure and CAS number before purchasing.

## Supply Chain Overview

The general supply chain for **(3-Bromo-2-fluorophenyl)methanamine** follows a standard model for chemical reagents, beginning with raw material sourcing and culminating in delivery

to the end-user for research and development.



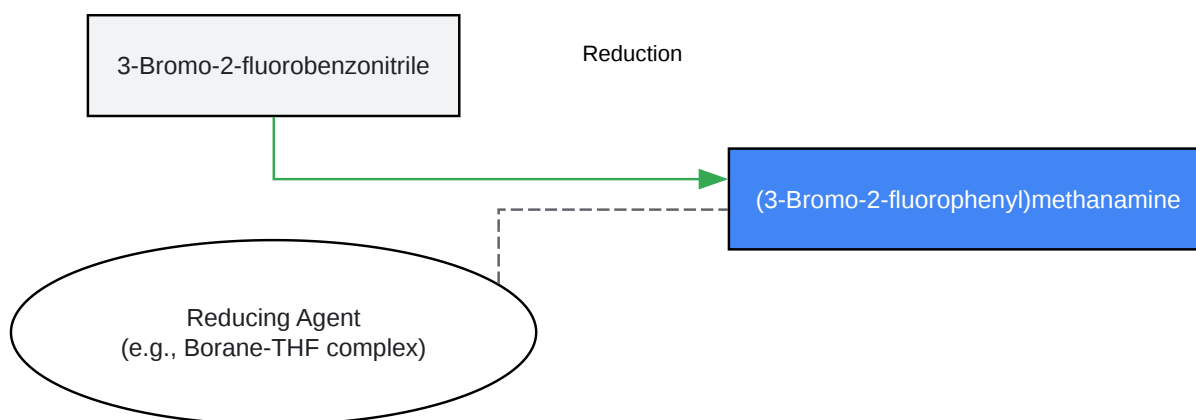
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### *General Supply Chain for Research Chemicals*

## Synthesis and Experimental Protocols

**(3-Bromo-2-fluorophenyl)methanamine** is typically synthesized from its corresponding benzonitrile precursor, 3-bromo-2-fluorobenzonitrile. The primary method involves the reduction of the nitrile group to a primary amine.

### Synthetic Pathway



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### *Synthesis of (3-Bromo-2-fluorophenyl)methanamine*

## Experimental Protocol: Reduction of a Substituted Benzonitrile

The following is a general procedure adapted from the synthesis of a structurally similar compound, (4-bromo-2-fluorophenyl)methanamine, which can be modified for the synthesis of the target compound.

### Materials:

- 3-Bromo-2-fluorobenzonitrile
- Tetrahydrofuran (THF), anhydrous
- Borane tetrahydrofuran complex (1 M solution in THF)
- Methanol (MeOH)
- 1 M aqueous Sodium Hydroxide (NaOH)
- Ethyl acetate (EtOAc)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and equipment for inert atmosphere reactions

### Procedure:

- Dissolve 3-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add a 1 M solution of borane tetrahydrofuran complex in THF (typically 2-3 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

- Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.
- Concentrate the solution under reduced pressure to remove the solvents.
- Partition the residue between 1 M aqueous NaOH and ethyl acetate.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **(3-Bromo-2-fluorophenyl)methanamine** can be purified by column chromatography on silica gel if necessary.

## Applications in Drug Discovery and Development

**(3-Bromo-2-fluorophenyl)methanamine** is a valuable building block in medicinal chemistry, primarily due to the presence of three key functionalities: a primary amine, a bromine atom, and a fluorine atom. These features allow for diverse chemical modifications and the introduction of this scaffold into larger, more complex molecules.

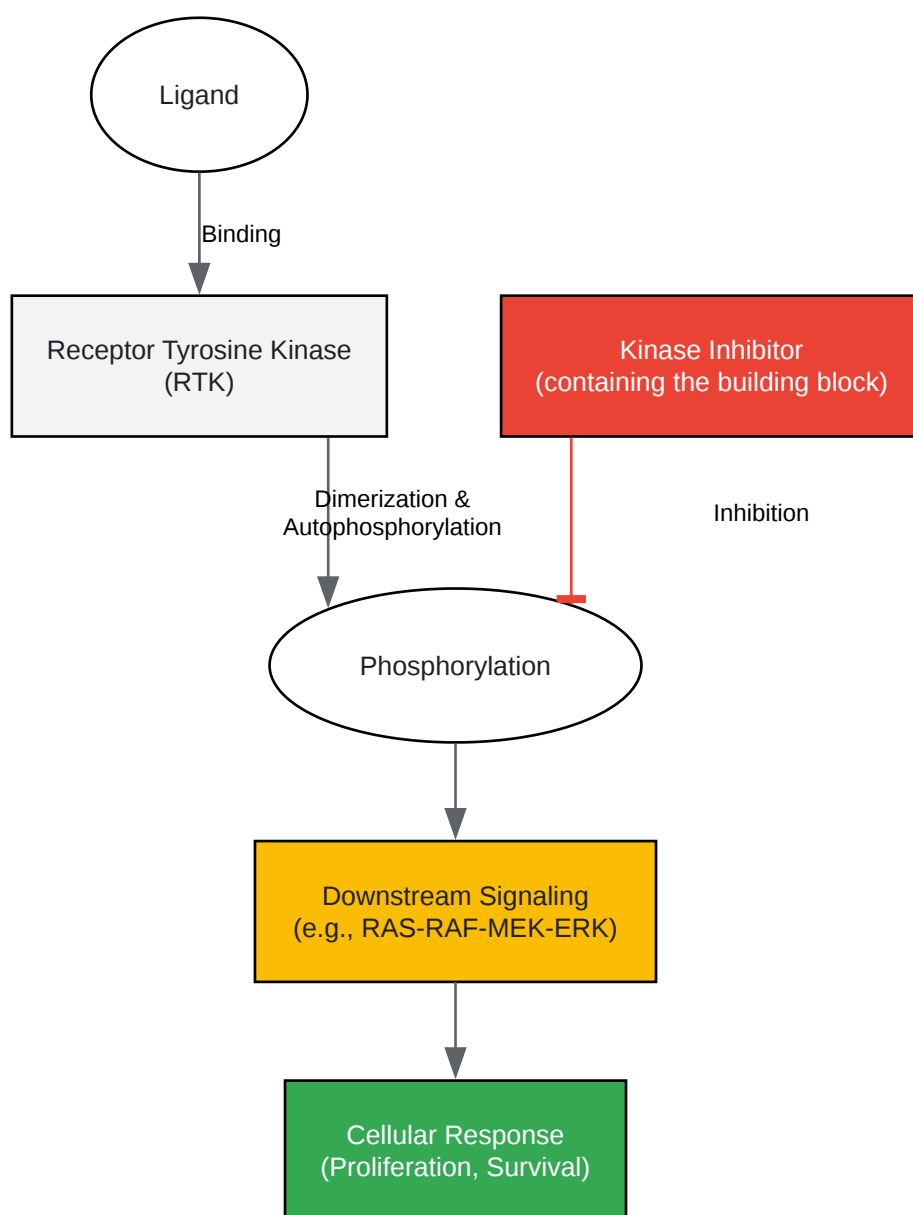
The fluorinated phenyl ring is a common motif in modern pharmaceuticals. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa. The bromine atom serves as a convenient handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of a wide range of substituents. The primary amine is a key functional group for forming amide bonds, sulfonamides, or for use in reductive amination reactions to build out the molecular structure.

A significant application of this building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the **(3-bromo-2-**

**fluorophenyl)methanamine** moiety can be a key component of the pharmacophore that interacts with this site.

## Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Inhibition

Many kinase inhibitors target receptor tyrosine kinases (RTKs), which are involved in signaling pathways that control cell growth, proliferation, and survival. The following diagram illustrates a simplified RTK signaling pathway and the point of intervention for a kinase inhibitor.



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### *Simplified RTK Signaling Pathway and Inhibition*

By incorporating the **(3-bromo-2-fluorophenyl)methanamine** scaffold, medicinal chemists can synthesize novel compounds that act as kinase inhibitors, blocking the phosphorylation cascade and thereby inhibiting uncontrolled cell growth. The specific design and further functionalization of the molecule will determine its selectivity and potency against different kinases.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for (3-Bromo-2-fluorophenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151453#commercial-suppliers-of-3-bromo-2-fluorophenyl-methanamine]

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